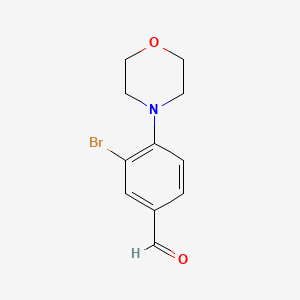

3-溴-4-吗啉基苯甲醛

描述

3-Bromo-4-morpholinobenzaldehyde is a chemical compound that is part of a broader class of organic compounds containing a morpholine ring—a heterocyclic amine consisting of a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. The presence of the bromo substituent on the benzaldehyde moiety suggests potential reactivity in various organic synthesis pathways, particularly in the formation of heterocyclic compounds.

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through various methods. For instance, bromoethylsulfonium salt has been used as an annulation agent to synthesize six- and seven-membered 1,4-heterocyclic compounds, including morpholines, in good-to-excellent yields . Additionally, morpholinium salts have been synthesized, indicating the versatility of morpholine in forming ionic liquid crystals with potential mesomorphic properties . These methods highlight the synthetic utility of morpholine and its derivatives in organic chemistry.

Molecular Structure Analysis

The molecular structure of morpholine-containing compounds has been extensively studied. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, reveals that the morpholine ring adopts a chair conformation, which is a common and stable conformation for six-membered heterocycles . Similarly, the structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine shows the morpholine ring in a chair conformation, with intermolecular π-π interactions contributing to the stability of the crystal structure .

Chemical Reactions Analysis

Morpholine derivatives participate in various chemical reactions. The reactivity of p-bromophenyl vinyl sulphone towards the morpholine enamine from 4a-methyl-trans-decalin-2-one has been studied, demonstrating the potential of morpholine derivatives to undergo reactions with sulphones . Additionally, the synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation indicates the reactivity of the bromo-morpholinophenyl moiety with benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be influenced by their molecular structure. For instance, the mesophase behavior of morpholinium ionic liquid crystals has been characterized, showing the importance of molecular structure in determining the mesomorphic properties . The hydrogen-bond interactions in morpholinium bromide demonstrate the ability of morpholine derivatives to form hydrogen bonds, which can affect their physical properties and reactivity . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have also been evaluated, suggesting potential biological applications .

科学研究应用

合成与表征

衍生物的新合成:3-溴-4-吗啉基苯甲醛已被用于合成各种化合物。例如,D’hooghe等人(2006年)描述了对顺式3,5-二取代吗啉衍生物的新合成方法,突出了相关吗啉化合物在化学合成中的多功能性(D’hooghe等,2006年)。

晶体结构分析:与3-溴-4-吗啉基苯甲醛结构相关的化合物4-溴-3,4-二氯-1-(1-吗啉基)-1-(己基硫基)-2-硝基-丁-1,3-二烯被Ibiş等人(2010年)合成,并对其晶体结构进行了分析。这种分析对于理解这类化合物的物理和化学性质至关重要(Ibiş,Deniz和Tuyun,2010年)。

药物研究

药物合成:3-溴-4-吗啉基苯甲醛及其衍生物已参与合成药物化合物。例如,Kauffman等人(2000年)描述了从吗啉制备β-氨基醇,该醇对合成HIV-1非核苷逆转录酶抑制剂DPC 963 (Kauffman et al., 2000) 有效。

抗菌活性:Balaji等人(2017年)使用3-溴-4-吗啉基苯甲醛合成了一系列化合物,并评估了它们的抗菌活性。这种研究对于发现新药物和治疗方法至关重要 (Balaji et al., 2017)。

环境和生物研究

海藻中的抗氧化作用:Olsen等人(2013年)从红藻 Vertebrata lanosa 中分离出溴酚类化合物,包括与3-溴-4-吗啉基苯甲醛相关的衍生物,并研究了它们的抗氧化活性。这项研究有助于理解这类化合物在海洋生物学中的生态作用和潜在应用 (Olsen et al., 2013)。

酶抑制性质:Bayrak等人(2017年)合成了天然溴酚类化合物,包括3-溴-4-吗啉基苯甲醛衍生物,并研究了它们对各种酶的抑制作用。这种研究在生物化学和药理学领域具有重要意义 (Bayrak et al., 2017)。

安全和危害

作用机制

Mode of Action

3-Bromo-4-morpholinobenzaldehyde, like other benzaldehyde derivatives, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The bromine atom in 3-Bromo-4-morpholinobenzaldehyde is a good leaving group, making the compound susceptible to nucleophilic attack .

Biochemical Pathways

Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Action Environment

The action, efficacy, and stability of 3-Bromo-4-morpholinobenzaldehyde can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its efficacy may be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its targets.

属性

IUPAC Name |

3-bromo-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARPSCKOKVZPRIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10634592 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-morpholinobenzaldehyde | |

CAS RN |

263349-24-2 | |

| Record name | 3-Bromo-4-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10634592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

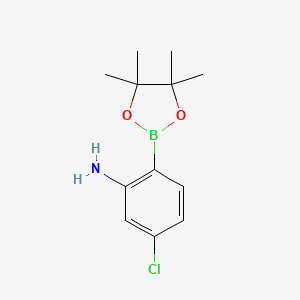

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

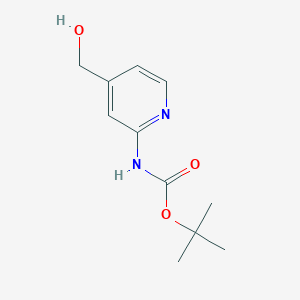

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Benzyloxy)pyridin-2-yl]ethan-1-one](/img/structure/B1290458.png)

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)